

# JX040 SCR: A Comprehensive Technical Guide to Thermal Characteristics and Operating Temperature Range

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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This in-depth technical guide provides a detailed analysis of the thermal characteristics and operating temperature range of the **JX040** series of Silicon Controlled Rectifiers (SCRs). The **JX040** is a sensitive SCR designed for applications such as residual current circuit breakers, igniters, and other control circuits. A thorough understanding of its thermal properties is critical for ensuring operational reliability and longevity in demanding applications. This document outlines the key thermal parameters, the methodologies for their determination, and the logical relationships governing the thermal performance of the device.

## Quantitative Thermal Characteristics

The thermal performance of the **JX040** SCR is summarized in the tables below. Data is provided for two package variants: the **JX040K** (TO-252) and the **JX040Q** (TO-126). These values are essential for thermal modeling and heatsink design to maintain the junction temperature within safe operating limits.

### Table 1: Absolute Maximum Ratings

Parameter	Symbol	JX040K	JX040Q	Unit
Storage Junction Temperature Range	Tstg	-40 to 150	-40 to 150	°C
Operating Junction Temperature Range	Tj	-40 to 125 <sup>1</sup>	-40 to 125 <sup>1</sup>	°C

<sup>1</sup> Note: The operating junction temperature (Tj) can be extended to 125°C when a resistor of less than or equal to 1kΩ is connected between the gate and cathode. Without this resistor, the maximum operating junction temperature is 110°C.[\[1\]](#)[\[2\]](#)

## Table 2: Thermal Resistances

Parameter	Symbol	JX040K	JX040Q	Unit
Junction to Case (DC)	Rth(j-c)	8.0	7.5	°C/W
Junction to Ambient (DC)	Rth(j-a)	100	120	°C/W

## Experimental Protocols for Thermal Characterization

The determination of the thermal characteristics of SCRs like the **JX040** series adheres to standardized methodologies, such as those outlined by JEDEC (Joint Electron Device Engineering Council) and the IEC (International Electrotechnical Commission). While the specific internal testing procedures of the manufacturer are proprietary, the following describes a generalized, industry-standard approach to these measurements.

### Measurement of Junction Temperature (Tj)

The junction temperature is a critical parameter that is not directly measurable in an operational circuit. Therefore, it is typically determined using an indirect method that leverages a

temperature-sensitive electrical parameter (TSEP) of the device. For a thyristor, the forward voltage drop (VF) at a low sense current is a commonly used TSEP.

#### Methodology:

- Calibration of the Temperature-Sensitive Electrical Parameter (TSEP):
  - The SCR is placed in a temperature-controlled environment, such as a thermal chamber or on a temperature-controlled plate.
  - The device is unpowered, and its case temperature is allowed to stabilize at a series of known temperatures (e.g., 25°C, 50°C, 75°C, 100°C, 125°C).
  - At each temperature, a small, constant measurement current is passed through the gate-cathode junction or the anode-cathode path. This current is low enough to not cause self-heating.
  - The corresponding forward voltage drop (VF) is measured at each temperature.
  - A calibration curve of VF versus temperature is plotted. This relationship is typically linear.
- Heating and Measurement:
  - The SCR is mounted on a suitable heat sink and placed in the test environment.
  - A heating current is applied to the device to simulate operational power dissipation.
  - The device is allowed to reach thermal equilibrium, at which point the heating current is momentarily interrupted.
  - Immediately after the interruption, the small measurement current is applied, and the forward voltage drop is measured.
  - The junction temperature is then determined by correlating the measured forward voltage with the previously established calibration curve.

## Measurement of Thermal Resistance (Rth)

Thermal resistance is a measure of a material's or interface's opposition to heat flow. It is calculated as the ratio of the temperature difference between two points to the power dissipated.

Methodology for  $R_{th(j-c)}$  (Junction-to-Case):

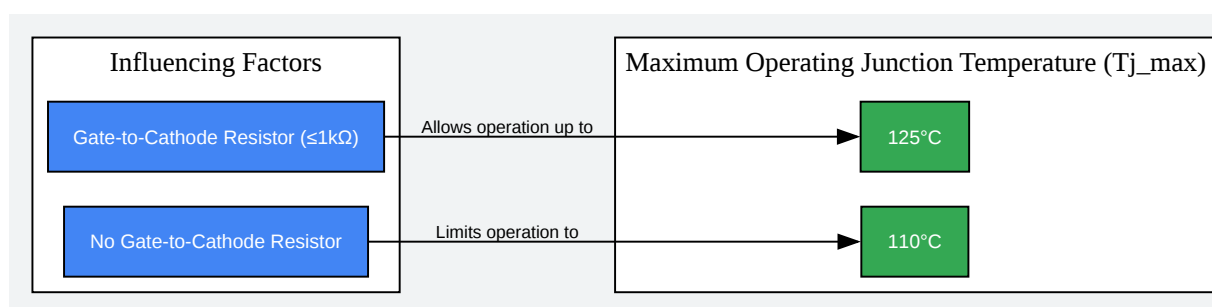
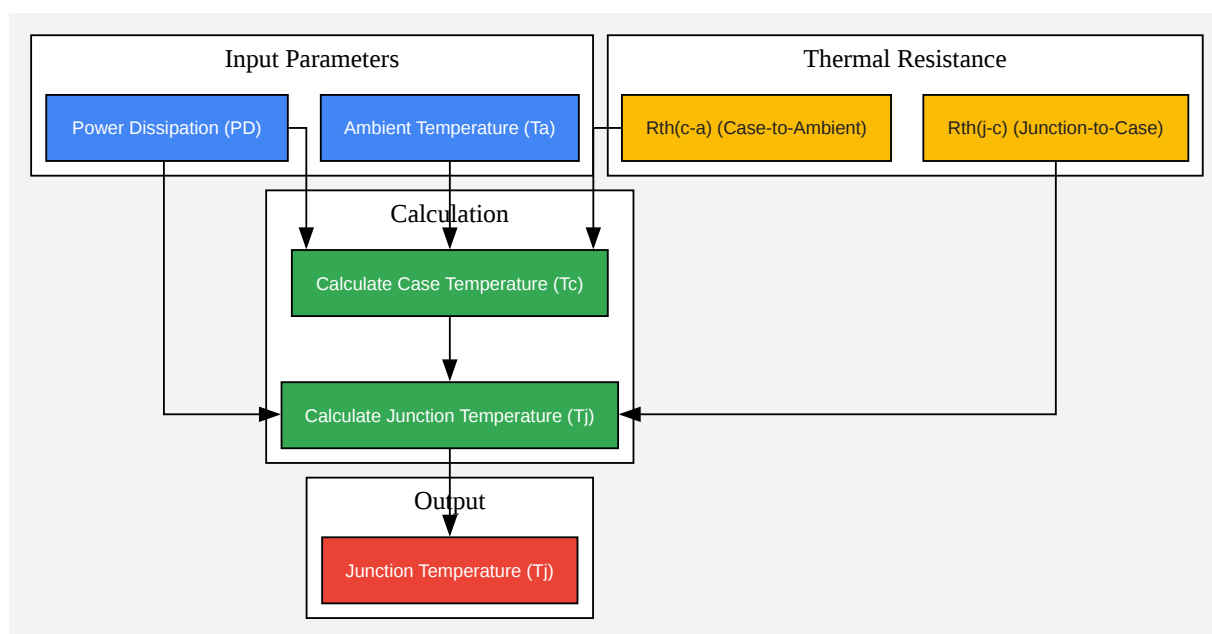
- The SCR is mounted on an actively cooled heatsink or a cold plate, with a thermal interface material applied to ensure good thermal contact. The temperature of the case ( $T_c$ ) is monitored with a thermocouple attached to a specified location on the package.
- A known power (PD) is dissipated in the SCR by applying a current and voltage.
- The device is allowed to reach thermal equilibrium, and the case temperature ( $T_c$ ) is recorded.
- The junction temperature ( $T_j$ ) is determined using the TSEP method described above.
- The junction-to-case thermal resistance is calculated using the formula:  $R_{th(j-c)} = (T_j - T_c) / PD$

Methodology for  $R_{th(j-a)}$  (Junction-to-Ambient):

- The SCR is mounted in a still-air chamber with a specified orientation to represent a typical operating environment without forced convection.
- The ambient temperature ( $T_a$ ) inside the chamber is monitored.
- A known power (PD) is dissipated in the SCR.
- The device is allowed to reach thermal equilibrium.
- The junction temperature ( $T_j$ ) is determined using the TSEP method.
- The junction-to-ambient thermal resistance is calculated using the formula:  $R_{th(j-a)} = (T_j - T_a) / PD$

## Visualizations

The following diagrams illustrate key relationships in the thermal management of the **JX040** SCR.



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## References

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)